![molecular formula C20H24ClN3O4S B2357279 1-(5-Chloro-2-methoxyphenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1208531-83-2](/img/structure/B2357279.png)
1-(5-Chloro-2-methoxyphenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
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Overview
Description
This compound is a urea derivative containing a 5-chloro-2-methoxyphenyl group and a 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The presence of a chloro and methoxy substituent on the phenyl ring could potentially affect the compound’s electronic properties and thus its reactivity .
Synthesis Analysis
The synthesis of this compound would likely involve the reaction of an isocyanate derived from the 5-chloro-2-methoxyphenyl group with an amine derived from the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the two phenyl rings. The 5-chloro-2-methoxyphenyl group and the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group would likely impart distinct electronic and steric properties to the molecule .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate . The presence of the chloro and methoxy substituents could also make the phenyl ring susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea linkage could enhance its solubility in polar solvents, while the chloro and methoxy substituents could affect its electronic properties .Scientific Research Applications
Chemoselective Protection/Deprotection of Amino Groups
The compound’s chemoselective nature arises from its ability to form a stable urea linkage. This property makes it an excellent choice for protecting amino groups during synthetic processes. Here’s how it works:
- Deprotection : Under suitable conditions (e.g., acidic or alkaline), the urea linkage can be selectively cleaved, releasing the free amine. This regeneration step is convenient and advantageous .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-3-10-29(26,27)24-9-8-14-4-6-17(11-15(14)13-24)22-20(25)23-18-12-16(21)5-7-19(18)28-2/h4-7,11-12H,3,8-10,13H2,1-2H3,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPSSUKVZTYJJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
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